6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and versatility, making it a valuable building block in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its overall bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester typically involves the following steps:
Metal-Halogen Exchange: The corresponding pyridinyl halides undergo metal-halogen exchange followed by borylation using trialkylborates.
Directed Ortho-Metallation (DoM): The metal-hydrogen exchange of the substituted pyridine is followed by borylation using trialkylborates.
Palladium-Catalyzed Cross Coupling: Halopyridines are coupled with tetraalkoxydiboron or dialkoxyhydroborane.
C-H or C-F Bond Activation: Iridium- or rhodium-catalyzed activation followed by borylation.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Involvement in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Utilizes palladium catalysts and bases such as potassium carbonate in the presence of aryl halides.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Similar Compounds
- 2-Aminopyridine-5-boronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester is unique due to its dual protective groups (Di-Boc) on the amino functionality, which provides enhanced stability and selectivity in reactions compared to other boronic esters .
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33BN2O6/c1-18(2,3)27-16(25)24(17(26)28-19(4,5)6)15-13-11-12-14(23-15)22-29-20(7,8)21(9,10)30-22/h11-13H,1-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNZXYHMNGMQRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33BN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.